molecular formula C19H17ClN2O4S2 B2855101 N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034238-22-5

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2855101
CAS RN: 2034238-22-5
M. Wt: 436.93
InChI Key: SDJAZOXWGDLCER-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O4S2 and its molecular weight is 436.93. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Characterization Chemical synthesis and structural characterization of complex molecules are fundamental aspects of research involving novel compounds. Studies on similar compounds, such as the synthesis of cyclic hydroxamic acids and lactams with specific skeletons, provide insights into methodologies that could be applicable to the synthesis and characterization of N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide. These approaches are crucial for elucidating the compound's structure and potential reactivity, laying the groundwork for further applications in biological systems or material science (Hartenstein & Sicker, 1993).

Pharmacological Applications Research on compounds with specific functional groups or molecular frameworks, such as oxalamides and thiophenes, often explores their pharmacological potential. For example, the study of N-(5-Chloro-2-hy­droxy­phen­yl)-N′-(3-hy­droxy­prop­yl)oxalamide offers insights into the structural properties that contribute to biological activity, including intermolecular interactions and molecular conformations (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016). Such studies are essential for understanding how similar compounds could be designed or modified for specific pharmacological targets.

Antimicrobial and Antitumor Activity Compounds incorporating thiophene moieties have been investigated for their antimicrobial and antitumor activities. Research on thiophene derivatives demonstrates the potential for developing novel therapeutics targeting specific types of cancer or microbial infections. The structure-activity relationship (SAR) studies help in identifying the functional groups responsible for biological activity, offering a basis for the rational design of more potent and selective agents (Sobhi M. Gomha, M. Edrees, & Farag M. A. Altalbawy, 2016). This suggests that N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide could similarly be explored for its potential antimicrobial and antitumor properties.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S2/c1-26-15-5-4-13(20)9-14(15)22-18(24)17(23)21-11-19(25,12-6-8-27-10-12)16-3-2-7-28-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJAZOXWGDLCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide

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